molecular formula C17H12BrFN2O2 B5222095 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5222095
M. Wt: 375.2 g/mol
InChI Key: AHBGBXRDSFPWFL-OQLLNIDSSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl groups, which are further connected to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of urea with glyoxal under acidic conditions.

    Introduction of the bromophenyl and fluorophenyl groups: This step involves the use of bromobenzyl chloride and fluorobenzyl chloride, respectively, in the presence of a base such as potassium carbonate.

    Final condensation reaction: The intermediate compounds are then subjected to a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-bromophenyl)methyl]-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione is unique due to the specific combination of bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-13-5-1-12(2-6-13)10-21-16(22)15(20-17(21)23)9-11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGBXRDSFPWFL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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